molecular formula C12H14ClN3 B13912842 4-chloro-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1001069-41-5

4-chloro-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13912842
CAS No.: 1001069-41-5
M. Wt: 235.71 g/mol
InChI Key: FQCKNAAKOOSOMX-UHFFFAOYSA-N
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Description

4-chloro-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolopyridine core substituted with a piperidine ring and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the piperidine ring or other parts of the molecule.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-chloro-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound may be used in the development of biological probes or as a ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-chloropyridine: A simpler analog with a pyridine ring substituted with a chlorine atom.

    2-chloropyridine: Another analog with the chlorine atom at a different position on the pyridine ring.

    Piperidine derivatives: Compounds containing the piperidine ring, which may have similar biological activities.

Uniqueness

4-chloro-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern and the combination of the pyrrolopyridine core with the piperidine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1001069-41-5

Molecular Formula

C12H14ClN3

Molecular Weight

235.71 g/mol

IUPAC Name

4-chloro-2-piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C12H14ClN3/c13-10-3-5-15-12-9(10)6-11(16-12)8-2-1-4-14-7-8/h3,5-6,8,14H,1-2,4,7H2,(H,15,16)

InChI Key

FQCKNAAKOOSOMX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CC3=C(C=CN=C3N2)Cl

Origin of Product

United States

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